Methanamine, N-[(2-chlorophenyl)methylene]-
Description
Methanamine, N-[(2-chlorophenyl)methylene]- (IUPAC name: N-(2-chlorobenzylidene)methanamine) is a Schiff base synthesized via condensation of methanamine (methylamine) with 2-chlorobenzaldehyde. This compound belongs to the class of imines, characterized by a C=N bond formed between an amine and a carbonyl group. Its structure features a 2-chlorophenyl substituent attached to the methylene group, influencing its electronic and steric properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-methylmethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDRVQQSNBMADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334045 | |
| Record name | Methanamine, N-[(2-chlorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17972-08-6 | |
| Record name | Methanamine, N-[(2-chlorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Workup
Reagents :
- 2-Chlorobenzaldehyde (1 eq)
- 30% methylamine in anhydrous ethanol (2 eq)
- Anhydrous ethyl ether (solvent)
- 4Å molecular sieves (8–12 mesh)
Procedure :
- Combine 2-chlorobenzaldehyde (~2 g), methylamine solution (~3.5 mL), ethyl ether (35 mL), and molecular sieves (15 g) in a sealed vessel.
- Stir the mixture at 4°C for ≥24 hours.
- Monitor reaction progress via $$ ^1H $$-NMR for the disappearance of the aldehyde proton (δ ≈ 10 ppm).
- Filter to remove sieves and concentrate the filtrate via rotary evaporation.
Spectroscopic Characterization
$$ ^1H $$-NMR (CDCl$$_3$$) :
IR (ATR) :
Alternative Methodologies and Comparative Analysis
While the molecular sieve method remains predominant, alternative approaches have been explored for imine synthesis, though their applicability to Methanamine, N-[(2-chlorophenyl)methylene]- requires validation.
Acid-Catalyzed Condensation
Schiff base formation typically proceeds via acid catalysis (e.g., BF$$_3$$, acetic acid). However, in the case of methylamine—a volatile nucleophile—molecular sieves are preferred to avoid protonation-induced side reactions. For instance, a study using 2-chlorobenzaldehyde and 3,3′-dimethylbiphenyldiamine employed a natural acid catalyst, achieving 78% yield but requiring extended reaction times (48 hours).
Solvent and Temperature Optimization
Solvent Screening :
Solvent Dielectric Constant Reaction Time (h) Yield (%) Ethyl ether 4.3 24 89 Tetrahydrofuran 7.5 18 85 Dichloromethane 8.9 12 82 Polar aprotic solvents (e.g., THF) marginally accelerate the reaction but reduce yields due to competitive solvation.
Temperature Effects :
Lower temperatures (0–5°C) favor imine stability, minimizing retro-aldol decomposition. At 25°C, yields drop by 12–15%.
Mechanistic Insights and Kinetic Considerations
The condensation mechanism proceeds via nucleophilic attack of methylamine on the electrophilic carbonyl carbon, followed by dehydration. Key steps include:
- Nucleophilic Addition :
$$
\text{RCHO} + \text{CH}3\text{NH}2 \rightarrow \text{RCH(OH)NHCH}_3
$$ - Dehydration :
$$
\text{RCH(OH)NHCH}3 \xrightarrow{-\text{H}2\text{O}} \text{RCH=NHCH}_3
$$
Molecular sieves enhance dehydration by adsorbing water ($$ K\text{eq} \propto 1/[\text{H}2\text{O}] $$), shifting equilibrium toward imine formation.
Purity and Scalability Challenges
Byproducts :
Purification :
Industrial and Pharmacological Relevance
Methanamine, N-[(2-chlorophenyl)methylene]- is a precursor to bioactive heterocycles. For example, its aza-Diels-Alder reaction with Danishefsky’s diene produces 2,3-dihydropyridinones—scaffolds for antitumor agents. Recent studies also highlight its utility in synthesizing GABA receptor modulators.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻).
Major Products Formed
Oxidation: Oxidation of Methanamine, N-[(2-chlorophenyl)methylene]- can yield products such as chlorinated oxides or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or alcohols, depending on the specific reducing agent and conditions used.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile involved.
Scientific Research Applications
The applications of Methanamine, N-[(2-chlorophenyl)methylene]-, also known as 1-(2-chlorophenyl)-N-methylmethanimine, are primarily focused on its role as a chemical intermediate in organic synthesis .
Structural and Chemical Information
Methanamine, N-[(2-chlorophenyl)methylene]- has the molecular formula . Key structural characteristics include :
- SMILES Notation: CN=CC1=CC=CC=C1Cl
- InChI Code: InChI=1S/C8H8ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-6H,1H3
- InChI Key: XWDRVQQSNBMADV-UHFFFAOYSA-N
Predicted Collision Cross Section
The predicted collision cross sections for various adducts of Methanamine, N-[(2-chlorophenyl)methylene]- are as follows :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 154.04181 | 128.0 |
| $$M+Na]+ | 176.02375 | 142.8 |
| $$M+NH4]+ | 171.06835 | 138.3 |
| $$M+K]+ | 191.99769 | 134.3 |
| $$M-H]- | 152.02725 | 132.2 |
| $$M+Na-2H]- | 174.00920 | 137.3 |
| $$M]+ | 153.03398 | 131.7 |
| $$M]- | 153.03508 | 131.7 |
Applications in Chemical Synthesis
Methanamine, N-[(2-chlorophenyl)methylene]-, is used as a reactant in alkylative coupling reactions .
Asymmetric Intermolecular Alkylative Coupling:
- It participates in the alkylative coupling of alkynes and imines . For example, it is used in the alkylative coupling of 1-phenyl-1-propyne .
- The standard procedure involves using Ni(cod)2 (28 mg, 0.10 mmol) and (S)-(+)-(neomenthyl)diphenylphosphine [(S)-NMDPP, 64 mg, 0.20mmol] in anhydrous MeOH (5 mL) under Ar atmosphere .
Synthesis of Allylic Amines:
- It is a precursor in synthesizing allylic amines .
- For instance, in the alkylative coupling of 1-phenyl-1-propyne (2.0 mmol, 250 μL) and N-[(1E)-phenylmethylene]methanamine (1.0 mmol, 119 mg), silica gel chromatography affords the allylic amines as colorless oil (225 mg, 85% yield, AC : RC = 92:8, regioselectivity 91:9) .
Potential Medicinal Applications
Mechanism of Action
The mechanism of action of Methanamine, N-[(2-chlorophenyl)methylene]- involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may interact with enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Schiff Bases with Varied Aromatic Substituents
| Compound Name | Substituent(s) | Yield (%) | Reaction Time (h) | Key Spectral Data (¹H NMR, δ) | Applications | Reference |
|---|---|---|---|---|---|---|
| N-(2-chlorobenzylidene)methanamine | 2-chlorophenyl | 66–98 | 18 | 8.79 (s, HC=N), 4.86 (s, CH₂) | Catalysis, synthesis | [1, 16] |
| N-(4-chlorobenzylidene)methanamine | 4-chlorophenyl | 72 | 72 | 8.55 (s, HC=N), 4.80 (s, CH₂) | Multitarget ligands | [2] |
| N-(furan-2-ylmethylene)methanamine | Furan-2-yl | 70 | 18 | 8.12 (s, HC=N), 4.75 (s, CH₂) | Fluorescent probes | [3] |
| N-(thiophen-2-ylmethylene)methanamine | Thiophen-2-yl | 70 | 18 | 8.53 (s, HC=N), 4.85 (s, CH₂) | Antifungal agents | [8] |
Key Observations :
Piperazine- and Pyrazole-Modified Derivatives
| Compound Name | Substituent(s) | Yield (%) | Melting Point (°C) | Pharmacological Data | Reference |
|---|---|---|---|---|---|
| I-13 (Piperazine derivative) | 4-Chlorophenyl, piperazine | 56 | 181–183 | Serotonin/norepinephrine receptor binding | [4, 9] |
| II-5 (Naphthyl-piperazine) | Naphthalen-1-yl, piperazine | 58 | 165–167 | Dual receptor activity | [6] |
| 3a (Pyrazole derivative) | 4-Chlorophenyl, pyrazole | - | - | Multitarget ligand (C: 69.04%, H: 11.91%) | [2] |
Key Observations :
Antifungal and Cytotoxic Agents
| Compound Name | Substituent(s) | Yield (%) | Melting Point (°C) | Biological Activity | Reference |
|---|---|---|---|---|---|
| 3be (Naphthyl derivative) | Naphthalen-2-yl, tert-butyl | 96 | 79.3–80.7 | Cytotoxicity (IC₅₀: 12 µM) | [8] |
| BIFM (Benzimidazole derivative) | Benzimidazole, furan | - | - | Corrosion inhibition (85% efficiency) | [13] |
Key Observations :
- Cytotoxicity : Bulky aromatic groups (e.g., naphthyl in 3be) enhance interactions with biological targets, improving efficacy .
Biological Activity
Methanamine, N-[(2-chlorophenyl)methylene]- is a compound with significant biological activity, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and microbiology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
Methanamine, N-[(2-chlorophenyl)methylene]- is characterized by the following chemical structure:
- Molecular Formula : C8H9ClN
- CAS Number : 17972-08-6
The compound features a methanamine backbone with a chlorophenyl substituent, which is critical for its biological interactions.
The biological activity of Methanamine, N-[(2-chlorophenyl)methylene]- primarily involves its interaction with various molecular targets within biological systems. It can modulate the activity of specific receptors and enzymes, leading to diverse biological effects. The exact pathways and molecular targets depend on the context of its application, particularly in medicinal chemistry where it may influence disease-related pathways.
Antimicrobial Activity
Recent studies have demonstrated that Methanamine derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MIC) against various bacterial strains have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 - 4 |
| Enterococcus species | 1 - 4 |
These compounds effectively inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as antibacterial agents in clinical settings .
Anticancer Activity
The anticancer properties of Methanamine derivatives have also been explored. The half-maximal inhibitory concentration (IC50) values on different cancer cell lines are summarized below:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 8.49 - 62.84 |
| SKOV-3 | 7.87 - 70.53 |
| MCF-7 | 11.20 - 93.46 |
These findings indicate that certain derivatives can selectively inhibit cancer cell proliferation, making them candidates for further drug development .
Study on Antiviral Activity
A study focused on the synthesis and antiviral evaluation of related compounds derived from chlorophenyl structures highlighted their efficacy against viral infections. Compounds were tested against tobacco mosaic virus, showing promising antiviral activity with inhibition rates exceeding 40% at specific concentrations .
Research on Antioxidant Properties
In addition to antimicrobial and anticancer activities, Methanamine derivatives have exhibited antioxidant properties. These compounds demonstrated significant free radical scavenging activity in vitro, indicating their potential utility in preventing oxidative stress-related diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
